molecular formula C8H12N4O B1449410 3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide CAS No. 2168958-23-2

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide

Cat. No. B1449410
M. Wt: 180.21 g/mol
InChI Key: GDHCLOWFCDNYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C7H10N4O . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is 1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide” is a solid substance at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Synthesis and Chemistry of Hexasubstituted Pyrazolines

A review by Baumstark et al. (2013) focused on the synthesis and chemistry of hexasubstituted pyrazolines, highlighting the development of synthetic routes for highly substituted pyrazolines and their thermolysis to facilitate the synthesis of hexasubstituted cyclopropanes. This work underscores the utility of pyrazoline derivatives in synthesizing complex cyclopropane structures, which are valuable in medicinal chemistry and material science Baumstark, Vásquez, & Mctush-Camp, 2013.

Chemistry of Pyrazoline-5-ones as a Privileged Scaffold

Gomaa and Ali (2020) reviewed the reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in heterocyclic and dyes synthesis, highlighting its significance as a building block for various classes of heterocyclic compounds and dyes. This demonstrates the versatility of pyrazoline derivatives in synthetic chemistry, particularly in the creation of heterocycles and dyes Gomaa & Ali, 2020.

Inhibition of Cytochrome P450 Isoforms

Khojasteh et al. (2011) discussed the use of chemical inhibitors, including pyrazoline derivatives, to assess the involvement of various Cytochrome P450 isoforms in drug metabolism. This research is crucial for understanding drug-drug interactions and optimizing drug therapy Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011.

Synthesis and Biological Applications of Pyrazoline Derivatives

Several studies have explored the synthesis and broad biological applications of pyrazoline derivatives. For instance, Dar and Shamsuzzaman (2015) discussed the synthesis of pyrazole appended heterocyclic skeletons, highlighting their widespread bioactive properties, including anticancer, anti-inflammatory, and antimicrobial activities Dar & Shamsuzzaman, 2015. Similarly, Shaaban, Mayhoub, and Farag (2012) reviewed the recent therapeutic patent literature on pyrazolines, underscoring their diverse pharmacological effects, such as antimicrobial, anti-inflammatory, and anticancer activities Shaaban, Mayhoub, & Farag, 2012.

properties

IUPAC Name

5-cyclopropyl-2-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-7(8(13)10-9)4-6(11-12)5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCLOWFCDNYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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